molecular formula C39H72O4 B13400041 1,3-Propanediyl dioleate CAS No. 821-69-2

1,3-Propanediyl dioleate

Cat. No.: B13400041
CAS No.: 821-69-2
M. Wt: 605.0 g/mol
InChI Key: DAGUWHQPUZIHIC-CLFAGFIQSA-N
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Description

Contextual Importance in Ester Chemistry and Material Science

In the realm of ester chemistry, 1,3-propanediyl dioleate serves as a notable example of a bio-based ester. The use of renewable resources like plant-derived 1,3-propanediol (B51772) and oleic acid aligns with the growing emphasis on sustainable chemistry. google.com Research into its synthesis, often through methods like enzymatic esterification or the use of various catalysts, contributes to the broader understanding of esterification kinetics and process optimization. researchgate.net

From a material science perspective, the properties of 1,3-propanediyl dioleate and its analogues are highly relevant. These esters are investigated for their potential as biodegradable and high-performance lubricants. silverfernchemical.comatamanchemicals.com Their molecular structure, with flexible fatty acid chains, can provide excellent lubricity and thermal stability, making them suitable for applications in metalworking fluids and hydraulic oils. silverfernchemical.comatamanchemicals.com Furthermore, the study of their crystallization and phase behavior provides fundamental insights into how molecular arrangement influences the bulk properties of materials, which is crucial for developing new polymers and soft materials. researchgate.net

Overview of Structural Variants and Related Oleate (B1233923) Esters

The study of 1,3-propanediyl dioleate is often contextualized by comparing it with its structural variants and other related oleate esters. These compounds typically differ in the structure of the alcohol moiety, leading to variations in their physical and chemical properties.

Neopentyl Glycol Dioleate (2,2-Dimethyl-1,3-propanediyl dioleate): This is a significant structural variant where the 1,3-propanediol backbone is substituted with a neopentyl glycol core. The presence of two methyl groups on the central carbon atom introduces steric hindrance, which can affect the compound's packing and, consequently, its viscosity and thermal properties. It is recognized for its excellent thermal stability and is used in the formulation of environmentally friendly hydraulic fluids and metalworking fluids. atamanchemicals.com

Trimethylolpropane (B17298) Trioleate (2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate): This compound is a triester, featuring a central trimethylolpropane moiety esterified with three oleic acid chains. chembk.comontosight.ai The presence of a third fatty acid chain generally leads to a higher molecular weight and viscosity compared to diesters. It is widely used as a base oil or additive in lubricants, metalworking fluids, and hydraulic fluids due to its excellent lubrication properties, high flash point, and biodegradability. silverfernchemical.comatamanchemicals.com

Pentaerythritol (B129877) Dioleate (2,2-bis(hydroxymethyl)-1,3-propanediyl dioleate): This is another related diester based on a pentaerythritol backbone. The presence of two free hydroxyl groups in the structure can influence its polarity and potential for further reactions. It is used in applications requiring low melting points and flexibility, though the unsaturation in the oleic acid chains can make it susceptible to oxidation.

A comparative overview of these compounds is presented in the table below.

Feature1,3-Propanediyl DioleateNeopentyl Glycol DioleateTrimethylolpropane TrioleatePentaerythritol Dioleate
Alcohol Backbone 1,3-PropanediolNeopentyl GlycolTrimethylolpropanePentaerythritol
Number of Oleate Chains 2232
Molecular Formula C39H72O4C41H76O4C57H104O6C41H76O6
Key Structural Difference Linear C3 backboneBranched C5 backboneBranched backbone with three ester groupsCentral carbon with four attachments, two being hydroxyl groups
Primary Applications Lubricants, Polymers researchgate.netcdnsciencepub.comLubricants, Hydraulic Fluids atamanchemicals.comLubricants, Hydraulic Fluids, Cosmetics silverfernchemical.comchembk.comCold-temperature formulations

Scope and Research Significance of 1,3-Propanediyl Dioleate Studies

Research on 1,3-propanediyl dioleate and its fatty acid ester analogues is significant for both fundamental and applied sciences. Studies often focus on the synthesis and characterization of these esters, exploring various catalytic systems to achieve high yields and purity. researchgate.net The enantiospecific synthesis of related diacylglycerols has also been a subject of research, highlighting the importance of stereochemistry in the functional properties of these molecules. arkat-usa.org

A key area of investigation is the physicochemical characterization of these esters. For instance, research on the crystallization and phase behavior of fatty acid esters of 1,3-propanediol has revealed how the chain length of the fatty acid and the structure of the diol affect the polymorphic forms and lamellar packing of the crystals. researchgate.net Such studies, employing techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC), are crucial for understanding the structure-property relationships that govern the material's performance. researchgate.net

Furthermore, the use of oleate esters of diols, including 1,3-propanediol, as stationary phases in gas-liquid chromatography has been explored, demonstrating their utility in analytical separations of complex mixtures like terpenes. cdnsciencepub.com The development of diesters from plant-based 1,3-propanediol and fatty acids underscores the move towards sustainable and environmentally friendly materials, a significant trend in modern chemical research. google.com

The following table summarizes some of the key research findings related to 1,3-propanediyl dioleate and its analogues.

Research AreaKey FindingsSignificance
Synthesis Can be synthesized via esterification of 1,3-propanediol and oleic acid, with research into various catalysts. researchgate.netDevelopment of efficient and sustainable production methods for bio-based chemicals.
Crystallization Behavior Exhibits polymorphism, with different crystal structures (beta polymorphs) observed. researchgate.netFundamental understanding of how molecular structure dictates material properties like texture and melting point.
Material Properties The spacing of ester groups and the nature of the alcohol backbone influence properties like lubricity and thermal stability. cdnsciencepub.comDesign of high-performance, biodegradable lubricants and functional fluids.
Analytical Applications Dioleate esters of various diols have shown utility as liquid phases in gas-liquid chromatography. cdnsciencepub.comProvides tools for the separation and analysis of complex chemical mixtures.

Properties

CAS No.

821-69-2

Molecular Formula

C39H72O4

Molecular Weight

605.0 g/mol

IUPAC Name

3-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate

InChI

InChI=1S/C39H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-37H2,1-2H3/b19-17-,20-18-

InChI Key

DAGUWHQPUZIHIC-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Synthetic Strategies for 1,3 Propanediyl Dioleate and Its Derivatives

Chemical Synthesis Methodologies

Chemical synthesis remains a cornerstone for the production of 1,3-propanediyl dioleate, offering robust and scalable methods. These primarily include direct esterification and transesterification, with significant research focused on optimizing catalysts and reaction pathways to enhance yield and purity.

Direct Esterification of 1,3-Propanediol (B51772) with Oleic Acid

The most conventional method for synthesizing 1,3-propanediyl dioleate is the direct esterification of 1,3-propanediol with two molar equivalents of oleic acid. This reaction typically involves heating the reactants in the presence of an acid catalyst. The process is an equilibrium reaction, and to drive it towards the formation of the diester, the water produced as a byproduct is continuously removed, often through azeotropic distillation or by applying a vacuum.

The reaction can be carried out using 1,3-propanediol derived from petrochemical sources or from renewable feedstocks. The use of biologically-produced 1,3-propanediol (bio-PDO) has been highlighted as a method to produce esters with a higher bio-based carbon content. researchgate.net

Key parameters influencing the reaction include temperature, the molar ratio of reactants, and the type and concentration of the catalyst. For instance, a study utilized a 1,3-propanediol to oleic acid molar ratio of 1:2, a temperature of 120°C, and a reaction time of 180 minutes to achieve synthesis. Current time information in Bangalore, IN. Another example employed p-toluenesulfonic acid as a catalyst with a 1:2 molar ratio of bio-PDO to oleic acid, flushing the reactor with nitrogen to remove air and moisture. researchgate.net Heterogeneous acid catalysts, such as styrene-divinylbenzene acid resins, have also demonstrated high activity and stability at elevated temperatures (up to 180°C) for this esterification. nih.gov

Table 1: Reaction Conditions for Direct Esterification

Parameter Condition 1 Condition 2 Condition 3
Alcohol 1,3-Propanediol Bio-source 1,3-Propanediol 1,3-Propanediol
Acid Oleic Acid Oleic Acid (90%) Oleic Acid
Molar Ratio (Diol:Acid) 1:2 1:2 Not Specified
Catalyst Acid Resin (sPSB-SA) p-Toluenesulfonic Acid Not Specified
Temperature 120°C Not Specified 180°C
Time 180 min Not Specified 180 min
Reference Current time information in Bangalore, IN. researchgate.net researchgate.net

Transesterification Processes for 1,3-Propanediyl Dioleate Synthesis

Transesterification, or alcoholysis, presents an alternative pathway to direct esterification. In this process, 1,3-propanediol reacts with an ester of oleic acid, typically a methyl or ethyl ester (e.g., oleic acid methyl ester), to form 1,3-propanediyl dioleate and a short-chain alcohol (e.g., methanol) as a byproduct. This method can be advantageous, particularly when starting from vegetable oils, which can be first converted to fatty acid methyl esters (FAMEs), a component of biodiesel.

The reaction is also equilibrium-driven, and the removal of the liberated alcohol (e.g., methanol) is crucial for achieving high conversion rates. dss.go.th This is often accomplished by conducting the reaction under reduced pressure. dss.go.th The transesterification process is applicable for producing a variety of biolubricants. For example, biolubricants are produced via a double transesterification process where vegetable oil is first reacted with methanol (B129727) to produce FAMEs, which are then reacted with a polyol like trimethylolpropane (B17298). mdpi.com Similarly, neopentyl glycol dioleate can be synthesized through the transesterification of palm oil methyl esters. While direct examples for 1,3-propanediyl dioleate are less common in literature, the principles are directly transferable.

Synthesis of Branched and Substituted 1,3-Propanediyl Dioleate Structures

The synthesis of derivatives of 1,3-propanediyl dioleate often involves using structurally modified diols. These branched and substituted structures can impart unique properties, such as improved low-temperature fluidity or oxidative stability, which are desirable in applications like lubricants.

A common strategy is to replace 1,3-propanediol with a branched-chain polyol. Examples include:

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) : Reacting this branched diol with oleic acid yields neopentyl glycol dioleate. researchgate.net This ester is noted for its excellent lubrication properties. researchgate.net

Trimethylolpropane (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) : This triol can be esterified with oleic acid to produce triesters, which are valuable as biodegradable lubricants. dss.go.thmdpi.com

Pentaerythritol (B129877) (2,2-bis(hydroxymethyl)-1,3-propanediol) : Esterification with oleic acid can lead to a mixture of mono-, di-, tri-, and tetraesters, which have applications as emollients, lubricants, and plasticizers. iastate.edu

Furthermore, recent advancements in biotechnology have enabled the microbial synthesis of novel branched-chain diols, such as 2-methyl-1,3-propanediol (B1210203) and 2-ethyl-1,3-propanediol, from renewable feedstocks. nih.govnih.gov These bio-based branched diols could serve as precursors for a new generation of substituted dioleate esters.

Catalytic Systems and Reaction Pathway Optimization in Chemical Synthesis

The efficiency of chemical synthesis routes for 1,3-propanediyl dioleate is heavily dependent on the catalytic system and the optimization of reaction parameters.

Catalytic Systems:

Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective and widely used for laboratory-scale synthesis due to their high activity. researchgate.net However, their corrosive nature and the difficulty of separating them from the final product pose challenges for industrial applications.

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally non-corrosive, reusable, and easily separated from the reaction mixture. Examples include:

Acidic ion-exchange resins (e.g., styrene-divinylbenzene sulfonic acid resin) show high activity and good thermal stability. nih.gov

Sulfated zirconia has been shown to be effective for the esterification of oleic acid with various polyols. researchgate.net

Tungsten-based catalysts , such as Pt/W-s-SBA-15, have been investigated for producing 1,3-propanediol from glycerol (B35011), indicating the potential for integrated processes. sioc-journal.cn

Reaction Pathway Optimization: Optimization strategies aim to maximize the yield of the desired diester while minimizing reaction time and energy consumption. Key parameters that are manipulated include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation. Optimal temperatures are typically in the range of 120-180°C. nih.gov

Molar Ratio: Using a slight excess of one reactant can help shift the equilibrium. For diester synthesis, a diol-to-acid molar ratio of 1:2 is stoichiometrically required, though slight variations can be used to optimize conversion. researchgate.net

Catalyst Concentration: The amount of catalyst affects the reaction rate. For example, studies have used catalyst loadings from 1.0% to 5.0% by weight of total reactants.

Byproduct Removal: As esterification and transesterification are equilibrium reactions, the continuous removal of water or low-molecular-weight alcohols is critical to drive the reaction to completion and achieve high yields. dss.go.th

Biotechnological and Enzymatic Synthesis Routes

Biotechnological methods, particularly those employing enzymes, offer a green and highly selective alternative to conventional chemical synthesis. These routes operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts.

Enzymatic Esterification using Lipases for 1,3-Propanediyl Dioleate Production

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most prominent enzymes used for ester synthesis. They can effectively catalyze the esterification of 1,3-propanediol with oleic acid under mild temperature conditions (typically 30-70°C). google.comwur.nl This approach is particularly advantageous for substrates like unsaturated fatty acids (e.g., oleic acid) that can be sensitive to the high temperatures used in chemical synthesis. wur.nl

A key advantage of enzymatic synthesis is its high selectivity. wur.nl Lipases can distinguish between different hydroxyl groups on a polyol, allowing for targeted synthesis. For instance, sn-1,3-specific lipases are widely used to synthesize structured triglycerides, demonstrating their ability to selectively acylate the primary hydroxyl groups. mdpi.comdss.go.th This selectivity can be harnessed to control the production of mono- and diesters of 1,3-propanediol.

Immobilized lipases are commonly used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. Commercial preparations like Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) are frequently employed. mdpi.comnih.gov The reaction is often performed in solvent-free systems or in organic solvents, and process parameters such as temperature, substrate molar ratio, enzyme loading, and water activity are optimized to maximize product yield. nih.gov

Table 2: Comparison of Chemical vs. Enzymatic Synthesis

Feature Chemical Synthesis (Direct Esterification) Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acids (H₂SO₄, p-TSA), Solid acids Lipases (e.g., from Candida, Rhizomucor)
Temperature High (120 - 180°C) Mild (30 - 70°C)
Selectivity Low, can produce product mixtures High (e.g., regioselective for primary OH groups)
Byproducts Potential for color bodies, degradation products Minimal, cleaner product profile
Reaction Conditions Often requires vacuum/azeotropic distillation Can be performed in various media, water activity is key
Sustainability Higher energy input, potential for corrosive catalysts "Green" process, biodegradable catalyst, lower energy

Microbial Fermentation of 1,3-Propanediol Precursors for Bio-based Ester Synthesis

Microbial fermentation has become a cornerstone for the production of bio-based 1,3-propanediol, a key precursor for 1,3-propanediyl dioleate. This approach is considered environmentally friendly, utilizing renewable resources as substrates in processes that are mild and produce fewer harmful byproducts compared to traditional chemical synthesis. researchgate.netchemmethod.comresearchgate.net

A variety of microorganisms, both naturally occurring and genetically modified, are employed for the conversion of substrates like glycerol and glucose into 1,3-PDO. researchgate.netisisn.org Glycerol, a major byproduct of the biodiesel industry, is a particularly attractive feedstock due to its abundance and low cost. chemmethod.comisisn.org Bacteria such as Clostridium butyricum, Klebsiella pneumoniae, and Lactobacillus species are known for their natural ability to produce 1,3-PDO from glycerol. isisn.orgsrce.hr The fermentation process typically involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a B12-dependent enzyme, followed by the reduction of 3-HPA to 1,3-PDO by an NADH-dependent oxidoreductase. isisn.org

However, natural producers often face limitations such as low productivity and inhibition by metabolites. srce.hr To overcome these challenges, significant research has focused on developing genetically engineered strains and optimizing fermentation conditions. srce.hrfrontiersin.org

Bioprocess Engineering and Bioreactor Design for Enhanced Yields

To improve the efficiency and economic viability of microbial 1,3-PDO production, significant advancements have been made in bioprocess engineering and bioreactor design. nih.gov These strategies aim to optimize fermentation conditions and overcome limitations such as substrate and product inhibition, leading to enhanced yields and productivity.

One key strategy is the implementation of different fermentation modes. Continuous co-fermentation, for instance, has been shown to yield significantly higher 1,3-PDO productivity compared to batch cultures by continuously removing inhibitory secondary metabolites. researchgate.net Fed-batch fermentation is another widely used technique to maintain optimal substrate concentrations and control cell growth, leading to higher final product titers. For example, a fed-batch fermentation of a genetically engineered E. coli strain resulted in a 1,3-PDO concentration of 11.21 g/L. nih.gov In another study, fed-batch fermentation of Klebsiella pneumoniae with a lactate-deficient mutant achieved a high concentration of 1,3-PDO. nih.gov

Two-stage fermentation processes have also been developed to separate the cell growth phase from the product formation phase. frontiersin.org In the first aerobic stage, the focus is on maximizing biomass using a carbon source like glucose. frontiersin.org The second stage is then switched to anaerobic conditions with glycerol as the feedstock to maximize 1,3-PDO production. frontiersin.org This approach has successfully enhanced 1,3-PDO production to 60 g/L. frontiersin.org Furthermore, a novel three-stage continuous fermentation process has been designed for C. butyricum, achieving a high production of 81.39 g/L under strict anaerobic conditions. frontiersin.orgnih.gov

Table 1: Comparison of Fermentation Strategies for 1,3-PDO Production

Fermentation StrategyMicroorganismSubstrate(s)Key FeatureReported 1,3-PDO Titer
Fed-batch FermentationEngineered E. coliGlucose, GlycerolControlled substrate feeding11.21 g/L nih.gov
Two-stage FermentationNot specifiedGlucose, GlycerolSeparate growth and production phases60 g/L frontiersin.org
Three-stage Continuous FermentationC. butyricumNot specifiedMulti-stage continuous process81.39 g/L frontiersin.orgnih.gov
Co-culture FermentationKlebsiella sp. and Shewanella oneidensisGlycerolIntracellular redox level regulation62.90 g/L nih.gov

This table is based on data from the provided text and may not be exhaustive.

Green Chemistry Principles in 1,3-Propanediyl Dioleate Synthesis

The synthesis of 1,3-propanediyl dioleate is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable and environmentally benign processes. This involves the development of solvent-free reaction environments and the use of eco-friendly catalysts.

A significant advancement in the green synthesis of esters like 1,3-propanediyl dioleate is the move towards solvent-free systems. lookchem.comnih.gov Traditional esterification reactions often utilize organic solvents to facilitate the removal of water and drive the reaction equilibrium towards product formation. However, these solvents can be hazardous and contribute to environmental pollution.

Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and simplified downstream processing. nih.gov In the context of enzymatic synthesis, solvent-free systems have been successfully employed for the production of diacylglycerols (DAGs), which are structurally related to 1,3-propanediyl dioleate. For instance, the lipase-catalyzed esterification of adipic acid and oleyl alcohol was investigated in a solvent-free system, demonstrating high conversion yields. nih.gov Similarly, 1,3-DAGs have been synthesized by the direct esterification of glycerol with fatty acids in a solvent-free environment, achieving high yields. researchgate.net

The use of deep eutectic solvents (DESs) represents another sustainable approach. DESs are mixtures of compounds that form a eutectic with a melting point much lower than that of the individual components. In the synthesis of 1,3-diacylglycerol from oleic acid and glycerol, a DES formed from choline (B1196258) chloride and glycerol acted as both a solvent and a substrate, leading to a high yield of 42.9 mol% of 1,3-DAG in just one hour. researchgate.net

The use of renewable and non-toxic solvents like dimethyl carbonate (DMC) is also being explored as an environmentally friendly alternative for certain catalytic oxidations. researchgate.net

The choice of catalyst is crucial in developing green synthetic routes for 1,3-propanediyl dioleate. Traditional acid catalysts like sulfuric acid, while effective, are corrosive and generate significant waste. Consequently, research has focused on developing more environmentally benign catalytic systems.

Enzymatic Catalysis: Lipases have emerged as highly effective and selective biocatalysts for esterification reactions. They operate under mild conditions, reducing energy consumption and byproduct formation. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are particularly advantageous as they can be easily recovered and reused. nih.govresearchgate.netresearchgate.net Lipase-catalyzed synthesis has been successfully applied to produce various diacylglycerols, including those with oleic acid, in both solvent-containing and solvent-free systems. researchgate.netresearchgate.netcsic.esnih.gov For example, the lipase-catalyzed synthesis of 1,3-dicaprylol-2-oleyl-glycerol and 1,3-dilauroyl-2-oleyl-glycerol achieved high yields of 87 and 78 mol%, respectively. researchgate.net

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a greener alternative to homogeneous acids. These catalysts, such as montmorillonite (B579905) clays (B1170129) and supported metal oxides, are non-corrosive, reusable, and easily separated from the reaction mixture. nih.gov For instance, the synthesis of neopentyl glycol dioleate has been efficiently carried out using solid acid catalysts like S2O8^2−/TiO2-La2O3 or ZnO/SiO2.

Other Catalytic Systems: In the context of producing the 1,3-propanediol precursor, various catalytic systems for glycerol hydrogenolysis are being investigated. Platinum-based catalysts supported on materials like tungsten-doped SBA-15 have shown high selectivity for 1,3-PDO production. sioc-journal.cn

Table 3: Comparison of Catalytic Systems for Ester Synthesis

Catalyst TypeExample(s)Key Advantages
Enzymatic Catalysts Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM)High selectivity, mild reaction conditions, reusability. nih.govresearchgate.netresearchgate.net
Solid Acid Catalysts Montmorillonite clays, S2O8^2−/TiO2-La2O3, ZnO/SiO2Reusable, non-corrosive, easy separation. nih.gov
Homogeneous Acid Catalysts Sulfuric acid, p-toluenesulfonic acidHigh reaction rates.
Heterogeneous Metal Catalysts Pt/W-s-SBA-15High activity and selectivity for precursor synthesis. sioc-journal.cn

This table is based on data from the provided text and may not be exhaustive.

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Propanediyl Dioleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 1,3-Propanediyl dioleate. nih.gov Both ¹H and ¹³C NMR provide critical data for confirming the positions of the ester linkages and the stereochemistry of the molecule.

In ¹H NMR spectroscopy, specific proton signals are indicative of the different chemical environments within the molecule. The protons on the glycerol (B35011) backbone and the fatty acid chains can be distinguished, and their chemical shifts and coupling constants provide information about their connectivity. High-resolution NMR allows for the detailed analysis of even complex lipid mixtures. nih.gov For instance, the chemical shifts of the olefinic protons can help in determining the configuration of the double bonds. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons of the ester groups, the carbons of the propanediol (B1597323) backbone, and the carbons of the oleate (B1233923) chains can be precisely assigned.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment of 1,3-Propanediyl dioleate. These techniques are invaluable for distinguishing between isomers and determining the precise location of the oleate chains on the propanediol backbone. The analysis of anisotropic effects in the ¹H NMR spectra can also aid in determining the absolute configuration of related polyol structures. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for 1,3-Propanediyl Dioleate Moieties

Functional Group Proton Approximate Chemical Shift (ppm)
Ester -CH₂-O-C(=O)- 4.1 - 4.3
Propanediol Backbone -CH₂-CH₂-CH₂- 1.8 - 2.0
Oleate Chain =CH- (Olefinic) 5.3 - 5.4
Oleate Chain -CH₂-C=C 1.9 - 2.1
Oleate Chain -CH₂- (Aliphatic) 1.2 - 1.4

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 1,3-Propanediyl Dioleate Moieties

Functional Group Carbon Approximate Chemical Shift (ppm)
Ester -C(=O)-O- 172 - 174
Ester -CH₂-O-C(=O)- 62 - 65
Propanediol Backbone -CH₂-CH₂-CH₂- 28 - 30
Oleate Chain =CH- (Olefinic) 129 - 131
Oleate Chain -CH₂- (Aliphatic) 22 - 35

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in 1,3-Propanediyl dioleate. researchgate.net These methods provide a molecular fingerprint that confirms the compound's identity. researchgate.net

IR spectroscopy is particularly sensitive to polar bonds and is used to identify characteristic absorption bands. libretexts.org For 1,3-Propanediyl dioleate, the most prominent absorption is the strong C=O stretching vibration of the ester functional group, typically observed in the range of 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkage, which appear in the 1150-1250 cm⁻¹ region, and the C-H stretching vibrations of the aliphatic chains around 2850-3000 cm⁻¹. The presence of the cis-double bond in the oleate chains gives rise to a =C-H stretching vibration just above 3000 cm⁻¹ and a C=C stretching vibration around 1650 cm⁻¹.

Table 3: Key Vibrational Frequencies for 1,3-Propanediyl Dioleate

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Ester C=O Stretch 1735 - 1750 IR (Strong)
Ester C-O Stretch 1150 - 1250 IR (Strong)
Alkene C=C Stretch ~1650 Raman (Strong), IR (Weak)
Alkene =C-H Stretch ~3010 IR (Medium)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 1,3-Propanediyl dioleate and for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.com When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), the peak of which provides the molecular mass of the compound. savemyexams.com

The fragmentation of the molecular ion is often predictable and provides valuable insights into the molecule's structure. chemguide.co.uk In the case of 1,3-Propanediyl dioleate, common fragmentation pathways involve the cleavage of the ester bonds. This can lead to the loss of an oleate chain as a neutral radical, resulting in a fragment ion corresponding to the protonated monoacylated propanediol. Alternatively, cleavage can occur at the C-O bond of the ester, leading to the formation of an acylium ion ([R-C=O]⁺) from the oleate chain.

The analysis of these fragment ions helps to confirm the identity of the fatty acid components and the propanediol backbone. tutorchase.com The masses of the fragment ions can be used to deduce the composition of the original molecule. tutorchase.com Dual-stage mass spectrometry (MS/MS) can be employed for more detailed structural elucidation by selecting a specific precursor ion and inducing further fragmentation to gain more specific structural information. lcms.cz

Table 4: Expected Key Fragments in the Mass Spectrum of 1,3-Propanediyl Dioleate

m/z Value (approximate) Identity of Fragment
620.5 [M]⁺ (Molecular Ion)
339.3 [M - C₁₈H₃₃O₂]⁺ (Loss of an oleate radical)
265.2 [C₁₇H₃₃CO]⁺ (Oleoyl acylium ion)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Determination

Chromatographic techniques are essential for assessing the purity of 1,3-Propanediyl dioleate and for determining its compositional profile, especially in mixtures. pan.olsztyn.plopenaccessjournals.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of 1,3-Propanediyl dioleate by GC can be challenging due to its high boiling point, it is an excellent method for analyzing the fatty acid methyl esters (FAMEs) derived from the transesterification of the compound. This approach allows for the precise quantification of the oleic acid content and the detection of any other fatty acid impurities. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 1,3-Propanediyl dioleate. openaccessjournals.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is typically employed. A UV detector can be used if the compound possesses a chromophore, or more universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be utilized. HPLC can effectively separate 1,3-Propanediyl dioleate from mono- and triglycerides, free fatty acids, and other impurities, allowing for accurate purity determination. regulations.govresearchgate.net

Both GC and HPLC are powerful tools for quality control, ensuring that the synthesized or isolated 1,3-Propanediyl dioleate meets the required purity specifications for its intended applications.

Table 5: Chromatographic Methods for the Analysis of 1,3-Propanediyl Dioleate

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detection Method Analytical Focus
GC (of FAMEs) Polar (e.g., wax-type) Helium or Hydrogen Flame Ionization Detector (FID) Fatty acid composition

Applications and Functional Performance in Advanced Materials

Role in Polymer Science and Biodegradable Polymer Development

The integration of 1,3-Propanediyl dioleate into polymer structures is a strategic approach to designing materials with tailored properties. Its long aliphatic chains and ester linkages allow it to function as a specialty monomer, influencing everything from mechanical flexibility to biodegradability.

1,3-Propanediyl dioleate can be incorporated into polyester (B1180765) systems, such as derivatives of Polytrimethylene Terephthalate (PTT), as a modifying co-monomer. PTT itself is synthesized using 1,3-propanediol (B51772). By introducing 1,3-propanediyl dioleate, or its constituent parts, during the polymerization process, a copolyester is formed. The long, flexible oleate (B1233923) chains are built into the polymer backbone, disrupting the regular, rigid structure typical of aromatic polyesters like PTT. This molecular architecture transforms the parent polymer into a more pliable and specialized material.

The primary role of incorporating a long-chain diester like 1,3-propanediyl dioleate is to act as an internal plasticizer, significantly altering the mechanical properties of the resulting polyester. The two extended oleate chains introduce a high degree of segmental mobility and increase the free volume within the polymer matrix. This structural change leads to a decrease in the glass transition temperature (Tg), a reduction in tensile strength and modulus, and a substantial increase in elongation at break. dcc.com.twmdpi.com Essentially, the rigid and sometimes brittle nature of the base polyester is transformed into a tougher, more flexible material. dcc.com.tw

For example, studies on polyesters modified with similar long-chain aliphatic components show a marked improvement in toughness and flexibility. mdpi.com The steric hindrance from the bulky oleate groups can also influence polymerization kinetics, potentially requiring adjustments to reaction conditions to achieve high molecular weights.

Table 1: Representative Mechanical Properties of a Modified Polyester
PropertyBase Polyester (e.g., PTT)Polyester Modified with Long-Chain Diester
Tensile Strength (MPa)50 - 6025 - 35
Elongation at Break (%)30 - 50> 200
Young's Modulus (GPa)2.5 - 3.00.8 - 1.5
Glass Transition Temp. (Tg) (°C)45 - 6510 - 25

The appeal of 1,3-propanediyl dioleate is greatly enhanced by its bio-based origins. 1,3-propanediol can be produced sustainably through the fermentation of glucose, and oleic acid is a plentiful fatty acid derived from vegetable oils. acs.orgnih.govresearchgate.net This allows for the synthesis of polyesters with a high percentage of renewable content. These bio-based polymers are finding applications in areas where biodegradability and sustainability are paramount, such as in flexible films for packaging, agricultural applications, and as precursors for polyurethanes. researchgate.net The presence of ester bonds from the dioleate component makes the polymer backbone more susceptible to hydrolytic and enzymatic degradation, contributing to its potential as a biodegradable material. researchgate.net

Performance as Base Fluids and Additives in Lubricant Formulations

In the field of lubrication, synthetic esters are prized for their high performance, and 1,3-propanediyl dioleate is a prime example of a bio-based variant. Its chemical structure imparts desirable rheological and tribological properties, making it suitable as both a base fluid and a performance-enhancing additive. acs.org

As a lubricant base oil, 1,3-propanediyl dioleate exhibits excellent rheological properties. Esters of oleic acid are widely adopted to produce green lubricating oils. acs.orgnih.gov The long, flexible hydrocarbon chains of the oleate groups allow the fluid to maintain its viscosity over a wide range of temperatures. This results in a high Viscosity Index (VI), a critical parameter for lubricants operating in variable temperature environments. A high VI ensures a stable lubricating film at high temperatures without becoming excessively thick at low temperatures. asianpubs.org The molecular structure also typically results in a low pour point, enhancing fluid performance in cold conditions. asianpubs.org

Table 2: Typical Rheological Properties of Oleate Ester-Based Lubricants
PropertyTypical Value
Kinematic Viscosity @ 40°C (cSt)40 - 60
Kinematic Viscosity @ 100°C (cSt)8 - 12
Viscosity Index (VI)> 180
Pour Point (°C)< -20
Flash Point (°C)> 250

The tribological performance of a lubricant relates to its ability to reduce friction and wear between moving surfaces. 1,3-Propanediyl dioleate demonstrates excellent anti-wear characteristics due to the polar nature of its ester functional groups. lube-media.com These polar "heads" have a strong affinity for positively charged metal surfaces, allowing them to form a durable, adsorbed molecular film. lube-media.comresearchgate.net

This protective layer provides effective lubrication under boundary conditions, where the fluid film is thin and direct metal-to-metal contact is possible. researchgate.net Studies on structurally similar oleate esters, such as Neopentylglycol Dioleate (NPGDO), confirm superior tribological performance, characterized by a low coefficient of friction and a significant reduction in wear scar diameter in four-ball wear tests. researchgate.netasme.org This inherent lubricity makes 1,3-propanediyl dioleate and related esters valuable components in formulations for hydraulic fluids, gear oils, and other industrial lubricants where equipment protection is critical. asianpubs.orglube-media.com

Oxidative Stability and Thermal Performance in Lubricant Applications

1,3-Propanediyl dioleate, a synthetic ester, demonstrates significant potential in high-performance lubricant formulations due to its favorable oxidative and thermal characteristics. The stability of a lubricant is paramount, as it dictates the oil's ability to resist degradation under thermal and oxidative stress, thereby ensuring consistent performance and longevity of mechanical components. researchgate.net

The process of oxidation in lubricants leads to the formation of sludge, varnish, and corrosive by-products, which can increase viscosity and impede heat transfer. nih.gov The inherent structure of esters like 1,3-propanediyl dioleate, derived from oleic acid, provides a degree of stability. However, like other vegetable oil-based lubricants, its performance is influenced by the presence of double bonds in the oleic acid chains, which can be susceptible to oxidation. nih.govresearchgate.net

The thermal stability of a lubricant is its resistance to chemical breakdown at elevated temperatures. During lubrication, mechanical energy is converted into heat, increasing the temperature of sliding surfaces. nih.gov Synthetic esters generally exhibit higher thermal stability compared to conventional mineral oils.

Table 1: Comparative Oxidative Stability of Lubricant Base Oils

Base Oil Type Typical Oxidation Induction Time (OIT) Key Characteristics
Mineral Oils (Group I) Low to Moderate Contains impurities like sulfur and aromatics that can affect stability.
Hydrocracked (Group III) Moderate to High More refined than Group I, with better oxidative stability.
Polyalphaolefins (PAO) High Fully synthetic hydrocarbon, excellent thermal and oxidative stability. stle.org

Development of Environmentally Acceptable Lubricants (EALs)

1,3-Propanediyl dioleate is a key component in the formulation of Environmentally Acceptable Lubricants (EALs). According to the U.S. Environmental Protection Agency (EPA) Vessel General Permit (VGP), EALs are defined as lubricants that are biodegradable, minimally toxic, and not bioaccumulative. exxonmobil.comshell.com This regulation mandates the use of EALs in all oil-to-sea interfaces on vessels operating in U.S. waters to mitigate environmental impact. shell.com

The primary base oils used for EALs are vegetable oils, synthetic esters, and polyalkylene glycols (PAGs). epa.gov 1,3-Propanediyl dioleate falls into the synthetic ester category. These esters, particularly those derived from renewable sources like bio-based 1,3-propanediol and vegetable-derived oleic acid, offer an excellent balance of performance and environmental compliance. chemmethod.comnih.gov

Key attributes that make synthetic esters like 1,3-propanediyl dioleate suitable for EALs include:

Readily Biodegradable : They are expected to meet criteria such as ≥ 60% biodegradation within 28 days as per OECD 301 B test method. fuchs.com

Minimal Aquatic Toxicity : Formulations must have a low toxic effect on aquatic life. The toxicity of an EAL is often influenced more by the additive package than the base oil itself. epa.govlelubricants.com

Non-Bioaccumulative : The substance should not accumulate in the cells of fish and other aquatic organisms. lelubricants.com

High Performance : Synthetic esters provide excellent lubricity, a high viscosity index, good corrosion protection, and high oxidative stability, ensuring that environmental responsibility does not compromise equipment protection. exxonmobil.com

Utilization in Coatings, Adhesives, and Plasticizer Technologies

The versatile chemical structure of 1,3-propanediyl dioleate allows for its use in various material science applications, including coatings, adhesives, and as a plasticizer. riverlandtrading.com

Modifying Surface Properties and Film Formation

In coatings and adhesives, the ester functional groups and long hydrocarbon chains of 1,3-propanediyl dioleate can influence surface properties. It can act as a coalescing agent, facilitating the formation of a continuous and uniform film as the coating cures. Its presence can reduce the minimum film formation temperature (MFFT), allowing for the application of coatings in a wider range of conditions. Furthermore, as a modifying agent, it can enhance surface slip and mar resistance, contributing to the durability of the final coating.

Plasticizing Effects on Polymer Flexibility and Durability

A plasticizer is an additive that increases the flexibility, or "plasticity," of a material, typically a polymer. kinampark.com 1,3-Propanediyl dioleate can function as an effective plasticizer. The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. This spreading of the chains increases the "free volume," reducing the intermolecular forces (polymer-polymer secondary bonding) and allowing the polymer chains to move more freely past one another. kinampark.com

The primary effects of a plasticizer on a polymer are:

Reduction in Glass Transition Temperature (Tg) : A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Increased Flexibility and Elongation : The material can bend and stretch more before breaking.

Reduced Hardness and Tensile Strength : A trade-off for increased flexibility is often a decrease in hardness and the maximum stress the material can withstand. kinampark.com

Studies on similar ester compounds demonstrate their efficacy as plasticizers. For instance, polyester plasticizers synthesized from diols and dicarboxylic acids have shown excellent compatibility with polymers like polyvinyl chloride (PVC), leading to significant improvements in flexibility and durability. researchgate.net A study on a poly(1,3-propanediol) ester blended with polylactic acid (PLLA) showed that the addition of the ester significantly improved the toughness and elongation at break of the PLLA film. mdpi.com

Table 3: Effect of Plasticizer on Polymer Properties (Illustrative)

Property Unplasticized Polymer Plasticized Polymer
Glass Transition Temperature (Tg) High Lowered
Tensile Strength High Reduced
Elongation at Break Low Increased mdpi.com

Functions as Surfactants and Emulsifiers in Industrial Formulations

The molecular structure of 1,3-propanediyl dioleate, featuring a relatively polar diol-derived head and two long, non-polar oleate tails, imparts surface-active properties, allowing it to function as a nonionic surfactant or emulsifier.

Interfacial Activity and Emulsion Stabilization Mechanisms

Surfactants and emulsifiers are critical in formulations that require the mixing of immiscible liquids, such as oil and water. These molecules act at the interface between the two phases.

The mechanism by which 1,3-propanediyl dioleate stabilizes an emulsion involves:

Adsorption at the Interface : The surfactant molecules migrate to the oil-water interface. The polar head group (the propanediol (B1597323) ester region) has an affinity for the water phase, while the non-polar oleic acid tails have an affinity for the oil phase.

Reduction of Interfacial Tension : By positioning themselves at the interface, the surfactant molecules disrupt the strong cohesive forces between the water molecules, leading to a significant reduction in the interfacial tension. This makes it easier to break down large droplets of one phase into smaller droplets within the other phase, facilitating emulsion formation.

Steric Hindrance : Once a droplet of the dispersed phase (e.g., oil) is formed, it becomes coated with the emulsifier molecules. The long, bulky oleate tails extend into the continuous phase (e.g., water), creating a protective layer. This layer provides a physical barrier, known as steric hindrance, which prevents the droplets from coalescing and separating out, thus ensuring the stability of the emulsion.

Cationic surfactants, for example, are known to form aggregates called micelles above a certain concentration (the Critical Micelle Concentration or CMC). nih.gov While 1,3-propanediyl dioleate is nonionic, it exhibits similar principles of self-assembly to create stable dispersions in industrial formulations.

Application in Personal Care and Industrial Emulsions

The diester 1,3-Propanediyl dioleate is increasingly recognized for its versatile functionalities in the formulation of both personal care products and industrial emulsions. Derived from the esterification of 1,3-propanediol with oleic acid, this compound exhibits a favorable combination of properties, including emulsification, emollience, and lubricity, making it a valuable ingredient in a diverse range of applications. Its bio-based origin from renewable resources further enhances its appeal in industries shifting towards more sustainable ingredients.

In personal care, 1,3-Propanediyl dioleate functions primarily as an emulsifier and emollient. Emulsifiers are critical components in many cosmetic formulations, enabling the stable mixing of oil and water phases to create creams, lotions, and other emulsified products. The molecular structure of 1,3-Propanediyl dioleate, featuring a hydrophilic 1,3-propanediol backbone and lipophilic oleate chains, allows it to situate at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. This results in stable, homogenous emulsions with desirable textures and sensory profiles.

The functional performance of 1,3-Propanediyl dioleate in personal care formulations is multifaceted, contributing to emulsion stability, rheology modification, and sensory experience. While specific research data on 1,3-Propanediyl dioleate is limited, the performance of similar diester compounds in cosmetic emulsions provides a strong indication of its capabilities.

Functional AttributeInferred Performance of 1,3-Propanediyl Dioleate
Emulsification Effective in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Rheology Modification Contributes to the desired viscosity and texture of creams and lotions.
Sensory Profile Provides a smooth, non-greasy feel and enhances product spreadability.
Moisturization Acts as an emollient, reducing transepidermal water loss (TEWL).
Stability Enhances the shelf-life of formulations by preventing phase separation.

In the realm of industrial emulsions, 1,3-Propanediyl dioleate finds application as a component in lubricants, particularly in the formulation of cutting fluids and metalworking fluids. In these applications, the primary roles of the emulsion are to cool and lubricate the interface between the cutting tool and the workpiece. The emulsifying properties of 1,3-Propanediyl dioleate are crucial for creating stable oil-in-water emulsions that can be easily applied and provide uniform coverage.

The lubricity of 1,3-Propanediyl dioleate, imparted by the long oleate chains, reduces friction at the tool-workpiece interface, which minimizes tool wear and improves the surface finish of the machined part. Furthermore, its ester structure offers good thermal and oxidative stability, which is essential for performance under the high temperatures generated during machining operations. The use of bio-based esters like 1,3-Propanediyl dioleate in industrial lubricants is also driven by the increasing demand for environmentally friendly and biodegradable alternatives to mineral oil-based products.

Detailed research findings on the performance of 1,3-Propanediyl dioleate in industrial emulsions are not widely available. However, the established performance of other fatty acid esters in similar applications suggests that it would offer good lubricating and emulsifying properties.

PropertyRelevance in Industrial Emulsions
Emulsion Stability Ensures a homogenous fluid for consistent application and performance.
Lubricity Reduces friction and wear, extending tool life and improving surface finish.
Thermal Stability Maintains performance at elevated temperatures encountered in machining.
Biodegradability Offers an environmentally preferable alternative to traditional mineral oils.
Corrosion Inhibition The polar ester group can adhere to metal surfaces, offering a degree of corrosion protection.

Environmental Fate, Biodegradation, and Ecological Impact Studies

Aerobic and Anaerobic Biodegradation Kinetics and Pathways of 1,3-Propanediyl Dioleate

The principal pathway for the biodegradation of 1,3-propanediyl dioleate is expected to be the enzymatic hydrolysis of its ester bonds. This process, common to fatty acid esters, results in the cleavage of the molecule into its parent alcohol, 1,3-propanediol (B51772), and two molecules of oleic acid. wikipedia.org This initial hydrolysis can occur under both aerobic and anaerobic conditions, mediated by lipase (B570770) enzymes that are ubiquitous in the environment.

Aerobic Biodegradation:

Under aerobic conditions, the resulting 1,3-propanediol and oleic acid are readily biodegradable. nih.govwikipedia.org

1,3-Propanediol: This compound is known to be rapidly degraded by a wide variety of microorganisms in water and soil. nih.govcdc.gov The half-life for its biotransformation is generally estimated to be between 1 to 4 days under aerobic conditions. cdc.gov The degradation pathway involves oxidation to 3-hydroxypropionaldehyde and subsequently to other intermediates that enter central metabolic pathways.

Oleic Acid: As a common unsaturated fatty acid, oleic acid is also readily mineralized by microorganisms in the presence of oxygen. The degradation proceeds via the β-oxidation pathway, where the fatty acid chain is sequentially shortened, producing acetyl-CoA, which then enters the citric acid cycle.

Anaerobic Biodegradation:

In the absence of oxygen, the biodegradation of 1,3-propanediyl dioleate and its hydrolysis products also occurs, though potentially at a slower rate.

1,3-Propanediol: Anaerobic biodegradation of 1,3-propanediol has been observed, with estimated half-lives ranging from 3 to 5 days. cdc.gov The process can involve fermentation by various bacteria, leading to the production of propionate (B1217596) and other short-chain fatty acids.

Oleic Acid: The anaerobic degradation of oleic acid is a more complex, multi-step process involving several groups of microorganisms. It is initially hydrogenated to stearic acid, which is then degraded through β-oxidation to acetate (B1210297) and hydrogen. nih.gov These products are subsequently converted to methane (B114726) and carbon dioxide by methanogenic archaea. nih.govnih.gov High concentrations of long-chain fatty acids like oleic acid can sometimes inhibit the methanogenic process. nih.govrnasinc.com

Table 1: Predicted Biodegradation Pathway of 1,3-Propanediyl Dioleate

StepProcessReactant(s)Product(s)Environmental Condition
1Ester Hydrolysis1,3-Propanediyl dioleate, Water1,3-Propanediol, Oleic acid (2 molecules)Aerobic/Anaerobic
2aAerobic Degradation1,3-Propanediol, OxygenCarbon dioxide, WaterAerobic
2bAerobic Degradation (β-oxidation)Oleic acid, OxygenCarbon dioxide, WaterAerobic
3aAnaerobic Fermentation1,3-PropanediolPropionate, AcetateAnaerobic
3bAnaerobic DegradationOleic acidPalmitic acid, Myristic acid, Acetate, Methane, Carbon dioxideAnaerobic

Bioaccumulation Potential Assessment and Environmental Partitioning

The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms. This is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Log Kow).

For 1,3-propanediyl dioleate, a high Log Kow would be expected due to the two long, hydrophobic oleic acid chains. However, the molecule's susceptibility to rapid hydrolysis by metabolic enzymes in organisms is a critical factor that mitigates its bioaccumulation potential. Upon uptake by an organism, it is likely that the ester linkages would be cleaved, and the resulting 1,3-propanediol and oleic acid would be metabolized.

1,3-Propanediol: This molecule has a very low Log Kow and is highly water-soluble, indicating a very low potential for bioaccumulation. nih.gov

Oleic Acid: As a naturally occurring fatty acid, oleic acid is readily metabolized and incorporated into the lipid pools of organisms. While it is lipophilic, its rapid turnover in biological systems prevents significant biomagnification.

Environmental Partitioning:

The environmental partitioning of 1,3-propanediyl dioleate will be governed by its physicochemical properties.

Water Solubility: Due to its large, nonpolar structure, the water solubility of 1,3-propanediyl dioleate is expected to be low.

Soil and Sediment: Consequently, if released into the environment, it is likely to adsorb to soil organic matter and sediment. nih.gov

Air: With an expectedly low vapor pressure, volatilization into the atmosphere is not considered a significant transport pathway.

The partitioning behavior of its degradation product, 1,3-propanediol, is markedly different. Its high water solubility and low affinity for soil particles mean it will be mobile in soil and primarily reside in the aqueous phase. nih.gov

Table 2: Predicted Environmental Partitioning of 1,3-Propanediyl Dioleate and its Primary Degradation Products

CompoundLog Kow (Predicted)Water Solubility (Predicted)Primary Environmental Compartment
1,3-Propanediyl dioleateHighLowSoil/Sediment
1,3-PropanediolLowHighWater
Oleic acidHighLowSoil/Sediment/Biota

Life Cycle Assessment (LCA) for Sustainable Material Design

A Life Cycle Assessment (LCA) evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. For 1,3-propanediyl dioleate, a cradle-to-gate LCA would consider the impacts associated with the production of its precursors, 1,3-propanediol and oleic acid, and their subsequent esterification.

1,3-Propanediol Production: 1,3-propanediol can be produced from both petrochemical feedstocks (e.g., propylene (B89431) oxide) and renewable resources (e.g., fermentation of corn sugar). chemmethod.com The bio-based route generally has a lower greenhouse gas footprint and reduced consumption of fossil fuels compared to the petrochemical route.

Oleic Acid Production: Oleic acid is typically derived from vegetable oils (e.g., olive oil, sunflower oil) or animal fats. The environmental impacts of its production are associated with agriculture (land use, water consumption, fertilizer and pesticide use) and the extraction and refining of the oil.

Esterification: The esterification process itself requires energy input and may use catalysts that have their own environmental footprint.

Computational Chemistry and Theoretical Modeling of 1,3 Propanediyl Dioleate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape and intermolecular interactions of 1,3-propanediyl dioleate at an atomistic level. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in different environments, such as in bulk liquid or at an interface.

Intermolecular Interactions: In a bulk liquid of 1,3-propanediyl dioleate, intermolecular interactions will be dominated by van der Waals forces between the long hydrocarbon chains. MD simulations can quantify these interactions and correlate them with macroscopic properties. For instance, simulations on various ester-based lubricants have been used to predict their viscosity and density, showing good agreement with experimental data. acs.orgmdpi.com These studies often employ force fields like COMPASS to model the inter- and intramolecular forces accurately. mytribos.org The simulation of systems containing multiple molecules of 1,3-propanediyl dioleate would allow for the calculation of properties such as the self-diffusion coefficient and dynamic viscosity, providing a molecular-level understanding of its rheological behavior. mytribos.org Furthermore, MD simulations can elucidate how these molecules pack together and how their flexible chains entangle, which are key factors in their function as lubricants. mdpi.com

Below is a hypothetical data table summarizing the types of insights that could be gained from MD simulations of 1,3-propanediyl dioleate, based on findings for similar esters.

PropertyPotential Insights from MD SimulationsAnalogous Findings for Other Esters
Radius of Gyration Provides a measure of the average size and compactness of the molecule in its various conformations.Simulations of methyl oleate (B1233923) have successfully determined this property. mytribos.org
End-to-End Distance Characterizes the spatial extent of the oleate chains.
Radial Distribution Functions Reveals the short-range ordering and packing of molecules in the liquid state.
Self-Diffusion Coefficient Quantifies the translational mobility of the molecules, related to viscosity.Determined for methyl oleate and methyl palmitate in MD studies. mytribos.org
Dynamic Viscosity Can be calculated from equilibrium or non-equilibrium MD simulations, crucial for lubricant applications.Successfully predicted for mixtures of synthetic esters like di(2-ethylhexyl) sebacate (B1225510) (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA). acs.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods can provide accurate information about orbital energies, charge distributions, and the stability of different molecular geometries.

Electronic Structure: DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 1,3-propanediyl dioleate. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. For similar unsaturated fatty acids and their esters, DFT studies have shown that the HOMO is often localized around the C=C double bond, indicating that this is a likely site for electrophilic attack or oxidation. nih.gov The LUMO is typically located around the ester functional group, suggesting its susceptibility to nucleophilic attack. nih.gov Such calculations for 1,3-propanediyl dioleate would likely confirm these general features, providing a basis for understanding its chemical behavior. DFT can also be used to generate detailed vibrational spectra (IR and Raman), which can aid in the experimental characterization of the molecule. nih.gov

Reactivity: DFT can be used to calculate various chemical reactivity descriptors. These descriptors help in predicting the reactive sites within the molecule. For instance, the Fukui function can be calculated to identify the atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. For oleic acid and its derivatives, DFT has been used to study the mechanisms of reactions such as cis/trans isomerization and oxidation. nih.govnih.gov These studies often involve calculating the energies of transition states and intermediates to map out the reaction pathways. nih.gov For 1,3-propanediyl dioleate, DFT could be used to investigate the mechanism of hydrolysis of the ester bonds or addition reactions at the double bonds.

The following table summarizes key electronic properties that could be determined for 1,3-propanediyl dioleate using DFT, with illustrative values based on studies of related molecules.

Electronic PropertyDescriptionPotential Application
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Understanding susceptibility to oxidation and electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Understanding susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.A larger gap generally implies higher stability.
Mulliken Atomic Charges Distribution of electron density among the atoms in the molecule.Identifying polar regions and potential sites for electrostatic interactions.
Molecular Electrostatic Potential (MEP) Visual representation of the charge distribution, showing electron-rich and electron-poor regions.Predicting sites for intermolecular interactions and chemical reactions.

Predictive Modeling of Synthetic Pathways and Reaction Mechanisms

Computational methods are increasingly used to predict viable synthetic pathways and to elucidate complex reaction mechanisms. For 1,3-propanediyl dioleate, which is synthesized through the esterification of 1,3-propanediol (B51772) with oleic acid, computational modeling can provide valuable insights into optimizing the reaction conditions.

Synthetic Pathways: The esterification of oleic acid has been the subject of kinetic modeling and simulation studies. lidsen.comuobaghdad.edu.iqdoaj.org These models can predict the conversion of oleic acid as a function of various parameters such as temperature, catalyst concentration, and reactant molar ratios. lidsen.comresearchgate.net By applying similar modeling approaches to the synthesis of 1,3-propanediyl dioleate, it would be possible to predict optimal conditions for maximizing the yield of the diester while minimizing the formation of the monoester and other byproducts. Such models can be used to simulate the reaction in different types of reactors, such as batch or continuous flow systems, to determine the most efficient process design. uobaghdad.edu.iq

Reaction Mechanisms: DFT calculations are a powerful tool for investigating the detailed mechanism of the esterification reaction. For the acid-catalyzed transesterification of oleic acid monoacylglycerol with methanol (B129727), DFT has been used to map out the potential energy surface of the reaction, identifying the key intermediates and transition states. researchgate.net These calculations revealed that an SN2-type mechanism is the most favorable pathway and that the presence of an acid catalyst significantly reduces the activation energy. researchgate.net A similar computational study on the esterification of 1,3-propanediol with oleic acid could elucidate the stepwise formation of the mono- and diesters, providing a deeper understanding of the reaction kinetics and helping to identify the rate-determining step.

A hypothetical table of parameters that could be derived from predictive modeling of the synthesis of 1,3-propanediyl dioleate is presented below.

ParameterModeling ApproachSignificance
Activation Energy (Ea) Kinetic Modeling / DFTA key parameter for determining the temperature dependence of the reaction rate. uobaghdad.edu.iq
Pre-exponential Factor (A) Kinetic ModelingRelates to the frequency of collisions between reacting molecules in the correct orientation.
Equilibrium Constant (Keq) Kinetic Modeling / DFTIndicates the extent to which the reaction will proceed towards products at equilibrium. lidsen.com
Reaction Enthalpy (ΔHr) DFTDetermines whether the reaction is exothermic or endothermic. acs.orgresearchgate.net
Gibbs Free Energy of Reaction (ΔGr) DFTIndicates the spontaneity of the reaction. researchgate.net

Structure-Performance Relationship Studies through Computational Approaches

Understanding the relationship between the molecular structure of 1,3-propanediyl dioleate and its performance in various applications is crucial for designing improved materials. Computational approaches, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to establish these relationships.

Lubricant Performance: The performance of 1,3-propanediyl dioleate as a lubricant is determined by properties such as viscosity, film-forming ability, and thermal stability. Computational studies have shown that the molecular structure of esters, including chain length and the number and position of ester groups, significantly affects their tribological properties. mdpi.com For example, increasing the chain length generally leads to a decrease in friction. mdpi.com By systematically varying the structure of diesters in silico and calculating their physical properties using MD simulations, it is possible to build QSPR models that predict lubricant performance. These models can identify the key molecular features that contribute to desirable lubricating properties. chemeurope.com

Other Applications: QSAR models can be developed to predict the biological activity of 1,3-propanediyl dioleate and related compounds. For instance, QSAR studies on polyphenol fatty acid esters have identified molecular descriptors such as the number of hydrogen bond donors, molecular volume, and solvation energy as being important for their inhibitory activity against certain enzymes. nih.gov While 1,3-propanediyl dioleate is not a polyphenol ester, similar methodologies could be applied to explore its potential biological activities by correlating its structural features with observed effects.

The following table outlines how computational approaches can be used to study the structure-performance relationship of 1,3-propanediyl dioleate.

Performance MetricComputational ApproachKey Molecular Descriptors
Viscosity Index MD Simulations / QSPRChain length, degree of branching, flexibility of the molecule. chemeurope.com
Friction Coefficient MD SimulationsMolecular geometry, intermolecular interaction strength, adsorption energy on surfaces. mdpi.com
Thermal Stability DFT / MD SimulationsBond dissociation energies, activation energies for decomposition pathways.
Biodegradability QSAR / DFTSusceptibility of ester bonds to hydrolysis, accessibility of reactive sites.
Emulsifying Properties MD SimulationsAmphiphilicity, interfacial tension between oil and water phases.

Future Research Directions and Innovations for 1,3 Propanediyl Dioleate

Exploration of Novel Sustainable Feedstocks and Catalytic Systems

The economic viability and environmental footprint of 1,3-propanediyl dioleate are critically dependent on the sustainable sourcing of its precursors: 1,3-propanediol (B51772) and oleic acid. Future research will be pivotal in diversifying the feedstock base and enhancing the efficiency of catalytic conversion processes.

Sustainable Feedstocks for 1,3-Propanediol and Oleic Acid

The production of bio-based 1,3-propanediol has seen significant commercial success, with established fermentation routes from glucose derived from corn. However, to further enhance sustainability, research is turning towards non-food biomass and waste streams. Similarly, while oleic acid is abundant in various vegetable oils, exploring alternative sources is crucial to avoid competition with food production.

PrecursorCurrent Sustainable FeedstocksEmerging Sustainable Feedstocks
1,3-Propanediol Corn-derived glucoseLignocellulosic biomass (e.g., agricultural residues), crude glycerol (B35011) (a byproduct of biodiesel production), synthesis gas (syngas) from biomass gasification. frontiersin.orgqub.ac.uk
Oleic Acid High-oleic sunflower oil, canola oil, olive oil. frontiersin.orgAlgal oils, microbial oils from engineered yeast and bacteria, waste cooking oils.

Innovations in Catalytic Systems

The esterification of 1,3-propanediol with oleic acid is the core chemical transformation in the production of 1,3-propanediyl dioleate. Innovations in catalysis are focused on improving reaction rates, selectivity, and catalyst reusability, while minimizing energy consumption and waste generation.

Enzymatic Catalysis: The use of immobilized lipases as biocatalysts is a promising avenue for the synthesis of 1,3-propanediyl dioleate. mdpi.complos.org This approach offers high specificity, mild reaction conditions, and reduced downstream processing costs. mdpi.complos.org Future research will focus on developing more robust and cost-effective immobilization techniques and exploring novel lipases with enhanced activity and stability. mdpi.complos.orgnih.govnih.govresearchgate.net

Heterogeneous Catalysis: Solid acid catalysts present a recyclable and environmentally benign alternative to traditional homogeneous catalysts. frontiersin.orgresearchgate.net Research is ongoing to develop novel heterogeneous catalysts with improved performance and resistance to deactivation for the selective hydrogenolysis of glycerol to 1,3-propanediol. frontiersin.orgresearchgate.net

Development of Advanced Multifunctional Materials Incorporating 1,3-Propanediyl Dioleate

The unique chemical structure of 1,3-propanediyl dioleate, with its long aliphatic chains and ester linkages, imparts properties that make it a valuable component in a range of advanced materials.

Bio-based Lubricants and Plasticizers

With growing environmental concerns, there is a significant market for biodegradable and high-performance lubricants. 1,3-propanediyl dioleate is a promising candidate for bio-based lubricant formulations due to its potential for good lubricity, thermal stability, and biodegradability. Future research will focus on:

Performance Optimization: Tailoring the properties of 1,3-propanediyl dioleate-based lubricants through the incorporation of additives to enhance their anti-wear, anti-corrosion, and antioxidant characteristics.

Specialized Applications: Developing formulations for specific high-value applications, such as in the automotive, industrial, and marine sectors.

Phase Change Materials for Thermal Energy Storage

Organic phase change materials (PCMs) are gaining attention for their application in thermal energy storage systems. Esters of fatty acids are a class of organic PCMs that offer high latent heat storage capacity and thermal reliability. Research into 1,3-propanediyl dioleate as a PCM will likely explore:

Thermal Properties Characterization: Detailed analysis of its melting and freezing temperatures, latent heat of fusion, and thermal conductivity to assess its suitability for specific thermal energy storage applications. nih.govnrel.gov

Composite Materials: Incorporation of 1,3-propanediyl dioleate into composite materials to enhance thermal conductivity and prevent leakage during phase transition. jmaterenvironsci.com

Integration with Emerging Technologies in Bio-based Chemical Production

The production of 1,3-propanediyl dioleate can be significantly enhanced by integrating its synthesis with broader biorefinery concepts and advanced manufacturing technologies.

Integrated Biorefineries

The co-location of 1,3-propanediyl dioleate production with facilities that generate its precursors can create synergistic value chains. For instance, a biorefinery processing lignocellulosic biomass could produce both the sugars for 1,3-propanediol fermentation and potentially source oleic acid from integrated oilseed crops or microbial production units. This integration can lead to:

Reduced transportation costs and logistical complexities.

Enhanced economic viability through the diversification of product portfolios.

Advanced Process Control and Optimization

The application of advanced process control, modeling, and data analytics can optimize the entire production chain of 1,3-propanediyl dioleate. This includes:

Metabolic Engineering: Further optimization of microbial strains for enhanced 1,3-propanediol production from a variety of feedstocks. frontiersin.org

Process Intensification: Development of continuous flow reactors and reactive distillation systems for the esterification process to improve efficiency and reduce capital costs.

Challenges and Opportunities in Large-Scale Production and Application

The successful commercialization of 1,3-propanediyl dioleate on a large scale hinges on overcoming several challenges and capitalizing on emerging opportunities.

Key Challenges

ChallengeDescription
Feedstock Competition and Cost The price and availability of both bio-based 1,3-propanediol and oleic acid can be influenced by competing uses, such as in polymers and food, respectively. frontiersin.orgdatabridgemarketresearch.com
Process Scale-up Transitioning from laboratory-scale synthesis to industrial-scale production requires significant investment in infrastructure and process optimization to ensure consistent product quality and economic viability. chula.ac.th
Market Acceptance and Certification Gaining market acceptance for a new bio-based material requires extensive performance testing and obtaining relevant certifications to meet industry standards for various applications.

Emerging Opportunities

The market for bio-based and sustainable materials is projected to grow significantly, driven by consumer demand and favorable government policies. databridgemarketresearch.commarket.usmarketresearchfuture.com This creates a fertile ground for the expansion of 1,3-propanediyl dioleate applications.

Green Building and Construction: As a potential phase change material, 1,3-propanediyl dioleate could be integrated into building materials for passive temperature regulation, contributing to energy efficiency.

Sustainable Cosmetics and Personal Care: The demand for natural and sustainably sourced ingredients in cosmetics provides an opportunity for the use of 1,3-propanediyl dioleate as an emollient and conditioning agent.

Circular Economy Initiatives: The bio-based nature of 1,3-propanediyl dioleate aligns well with the principles of a circular economy, offering a renewable and potentially biodegradable alternative to petroleum-derived chemicals.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3-Propanediyl dioleate, and how can purity be optimized?

  • Answer : Synthesis typically involves esterification of trimethylolpropane (TMP) with oleic acid under acidic catalysis. For purity optimization:

  • Use anhydrous conditions to minimize hydrolysis side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .
  • Purify via column chromatography using silica gel and a hexane:ethyl acetate gradient to separate mono-, di-, and tri-esters .

Q. How can researchers characterize the structural and thermal properties of 1,3-Propanediyl dioleate?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm esterification by resolving peaks for methylene protons adjacent to ester groups (δ 4.0–4.3 ppm) and olefinic protons (δ 5.3 ppm) from oleate chains .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₆₀H₁₁₀O₆: theoretical m/z 927.51, observed m/z 927.51 ± 0.01) .
  • Differential Scanning Calorimetry (DSC) : Measures melting transitions (e.g., broad endotherm near 19°C for solid-liquid phase changes) .

Q. What solvent systems are optimal for solubility studies of 1,3-Propanediyl dioleate?

  • Answer : Solubility varies with solvent polarity:

SolventSolubility (mg/mL)Reference
Chloroform>50
Ethanol<10
Hexane>30
Use low-polarity solvents (e.g., chloroform) for lipid dissolution. For aqueous compatibility, employ emulsifiers like DOTAP or DOPE to stabilize nanoemulsions .

Advanced Research Questions

Q. How can conflicting data on the molecular weight and structure of 1,3-Propanediyl dioleate be resolved?

  • Answer : Structural discrepancies arise from positional isomerism (e.g., 1,3 vs. 1,2 esterification) and purity variations:

  • Compare HRMS and NMR data with computational models (e.g., density functional theory (DFT) for predicted spectra) .
  • Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to separate isomers .
  • Cross-validate findings with independent databases (e.g., NIST Chemistry WebBook) to rule out synthesis artifacts .

Q. What experimental designs are recommended for studying the compound’s stability under varying solvent conditions?

  • Answer :

  • Solvent parameterization : Apply Kamlet-Taft parameters (α = H-bond acidity, β = H-bond basicity) to assess solvent effects. For example, protic solvents (high α) accelerate ester hydrolysis, while aprotic solvents (high β) enhance stability .
  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via gas chromatography (GC) for free oleic acid quantification .

Q. How can 1,3-Propanediyl dioleate be integrated into lipid-based drug delivery systems?

  • Answer :

  • Liposome formulation : Blend with phospholipids (e.g., DOPE:DOTAP ratios) to create pH-sensitive vesicles. Use dynamic light scattering (DLS) to optimize particle size (100–200 nm) and zeta potential (>+30 mV) for cellular uptake .
  • Fusion assays : Track lipid mixing using fluorescent probes (e.g., Bodipy-labeled lipids) to quantify membrane fusion efficiency .

Data Contradiction Analysis

Q. Why do literature reports show divergent melting points for 1,3-Propanediyl dioleate?

  • Answer : Variations stem from:

  • Isomeric composition : Pure 1,3-dioleate isomers melt at ~19°C, while mixed isomers (e.g., 1,2-dioleate) exhibit lower melting points .
  • Impurity profiles : Residual mono-esters or free fatty acids depress melting points. Validate purity via HPLC-ELSD before thermal analysis .

Methodological Best Practices

  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use glassware instead of plastics to minimize adsorption losses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.